![molecular formula C20H18F4N6O2 B10830301 (4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B10830301.png)
(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IDH1 Inhibitor 1 is a compound designed to inhibit the activity of the isocitrate dehydrogenase 1 (IDH1) enzyme. This enzyme plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to produce alpha-ketoglutarate. Mutations in the IDH1 gene are associated with various cancers, including acute myeloid leukemia and gliomas. IDH1 Inhibitor 1 targets these mutations, offering a potential therapeutic approach for treating these malignancies .
Preparation Methods
The synthesis of IDH1 Inhibitor 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps often include the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, reduction, and halogenation.
Coupling Reactions: The final steps involve coupling these intermediates using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired inhibitor.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield
Chemical Reactions Analysis
IDH1 Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the inhibitor to their reduced forms.
Substitution: The inhibitor can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original inhibitor
Scientific Research Applications
IDH1 Inhibitor 1 has a wide range of scientific research applications:
Chemistry: It is used to study the biochemical pathways involving the IDH1 enzyme and its role in cellular metabolism.
Biology: The inhibitor helps in understanding the molecular mechanisms of IDH1 mutations and their impact on cell differentiation and proliferation.
Medicine: IDH1 Inhibitor 1 is being investigated as a therapeutic agent for treating cancers with IDH1 mutations, such as acute myeloid leukemia and gliomas. .
Mechanism of Action
IDH1 Inhibitor 1 exerts its effects by specifically binding to the mutated form of the IDH1 enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of isocitrate to alpha-ketoglutarate. As a result, the accumulation of the oncometabolite 2-hydroxyglutarate is reduced, which helps restore normal cellular differentiation and proliferation. The inhibitor targets key molecular pathways involved in cancer development, making it a potent therapeutic agent .
Comparison with Similar Compounds
IDH1 Inhibitor 1 can be compared with other similar compounds, such as:
Ivosidenib: Another IDH1 inhibitor used for treating acute myeloid leukemia and cholangiocarcinoma.
Olutasidenib: A selective IDH1 inhibitor approved for treating relapsed or refractory acute myeloid leukemia.
AG-120: An FDA-approved IDH1 inhibitor with potent anti-cancer properties.
IDH1 Inhibitor 1 stands out due to its unique chemical structure and its ability to specifically target the mutated form of the IDH1 enzyme, offering a promising approach for treating cancers with IDH1 mutations.
Properties
Molecular Formula |
C20H18F4N6O2 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H18F4N6O2/c1-12(16-9-29(11-26-16)14-4-2-13(3-5-14)20(22,23)24)27-18-25-7-6-17(28-18)30-15(8-21)10-32-19(30)31/h2-7,9,11-12,15H,8,10H2,1H3,(H,25,27,28)/t12-,15-/m0/s1 |
InChI Key |
ULTZLMKTFYRMFK-WFASDCNBSA-N |
Isomeric SMILES |
C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC(=N3)N4[C@H](COC4=O)CF |
Canonical SMILES |
CC(C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC(=N3)N4C(COC4=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


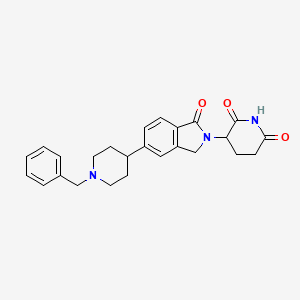
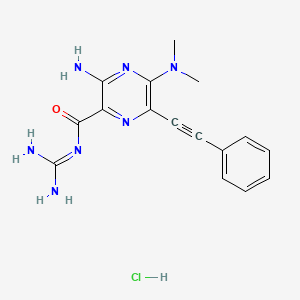
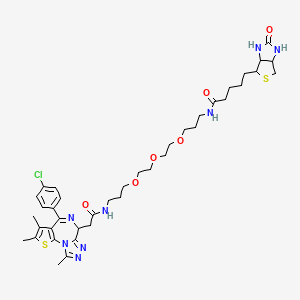
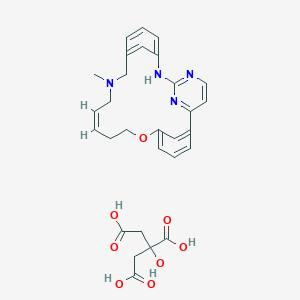

![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)
![3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile](/img/structure/B10830266.png)
![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)
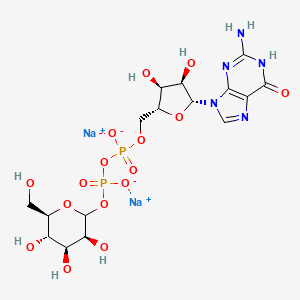
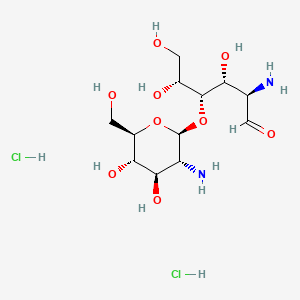

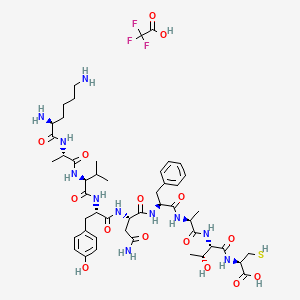
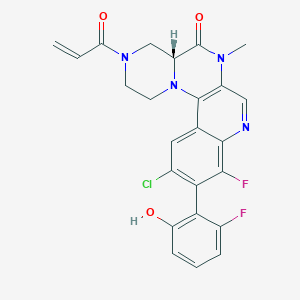
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830303.png)
